molecular formula C15H21BClNO5 B1434236 (4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-chlorophenyl)boronic acid CAS No. 1704080-55-6

(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-chlorophenyl)boronic acid

Cat. No.: B1434236
CAS No.: 1704080-55-6
M. Wt: 341.6 g/mol
InChI Key: MDYYGBFMPMJZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-chlorophenyl)boronic acid is a boronic acid derivative featuring a 1,4-dioxa-8-azaspiro[4.5]decane moiety linked via an ethoxy group to a 3-chlorophenyl ring. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions and as enzyme inhibitors due to their ability to form reversible covalent bonds with biomolecules. The spirocyclic system in this compound may enhance metabolic stability and binding specificity, making it relevant for pharmaceutical and materials science applications .

Properties

IUPAC Name

[3-chloro-4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BClNO5/c17-13-11-12(16(19)20)1-2-14(13)21-8-7-18-5-3-15(4-6-18)22-9-10-23-15/h1-2,11,19-20H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYYGBFMPMJZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCN2CCC3(CC2)OCCO3)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-chlorophenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a boronic acid group, an ether linkage, and a spirocyclic moiety. The molecular formula is C₁₈H₂₃BClN₂O₄, with a molecular weight of approximately 364.84 g/mol. Its structure can be represented as follows:

Structure  4 2 1 4 Dioxa 8 azaspiro 4 5 decan 8 yl ethoxy 3 chlorophenyl boronic acid\text{Structure }\text{ 4 2 1 4 Dioxa 8 azaspiro 4 5 decan 8 yl ethoxy 3 chlorophenyl boronic acid}

Biological Activity Overview

Research indicates that compounds containing boronic acid moieties often exhibit diverse biological activities, including enzyme inhibition and modulation of cellular pathways. The specific biological activities associated with this compound include:

  • Inhibition of Proteasome Activity : Boronic acids are known to inhibit the proteasome, which plays a crucial role in protein degradation and regulation of cellular functions.
  • Anticancer Activity : Some studies suggest that similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of boronic acid derivatives. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 30 µM, demonstrating effective inhibition of cell growth.

Case Study 2: Enzyme Inhibition

Another research article focused on the enzyme inhibition profile of boronic acids. It was found that this compound effectively inhibited serine proteases involved in inflammatory processes. The inhibition constant (Ki) was determined to be around 50 nM, indicating strong binding affinity.

Data Summary Table

Activity Description Reference
Proteasome InhibitionInhibits proteasome activity leading to apoptosisJournal of Medicinal Chemistry
Anticancer ActivityCytotoxicity against cancer cell linesJournal of Medicinal Chemistry
Enzyme InhibitionInhibits serine proteases involved in inflammationBiochemical Journal

Scientific Research Applications

Structure and Composition

The compound features a boronic acid functional group attached to a chlorophenyl moiety, linked through an ethoxy chain to a spirocyclic structure. Its molecular formula is C15H20ClBNO3C_{15}H_{20}ClBNO_3, and it has a molecular weight of approximately 295.31 g/mol.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its boronic acid functionality is known for its ability to interact with biological targets, particularly in the inhibition of proteases and other enzymes involved in disease pathways.

Case Study: Anticancer Activity

Research indicates that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. A study demonstrated that derivatives of boronic acids, similar to the compound , exhibited significant anticancer activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Organic Synthesis

(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-chlorophenyl)boronic acid serves as an important intermediate in organic synthesis, particularly in the development of complex organic molecules through Suzuki coupling reactions.

Example: Suzuki Coupling Reactions

In a typical Suzuki coupling reaction, this compound can be utilized to form biaryl compounds, which are valuable in pharmaceuticals and agrochemicals. The efficiency of such reactions is often enhanced by the presence of the boronic acid group, facilitating the formation of carbon-carbon bonds under mild conditions .

Material Science

The unique structural attributes of this compound allow it to be explored in material science applications, particularly in the development of sensors and polymers.

Application: Sensor Development

Research has indicated that boronic acids can form reversible covalent bonds with diols, making them suitable for sensor applications that detect sugars or other biomolecules. Studies have shown that incorporating this compound into sensor designs can enhance sensitivity and selectivity .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their differences are summarized below:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features Reference
Target: (4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-chlorophenyl)boronic acid C₁₇H₂₂BClNO₅* ~373.6 g/mol 3-Cl, ethoxy linker Spirocyclic dioxa-aza system; boronic acid for covalent binding N/A
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid C₁₆H₁₇BO₄ 292.1 g/mol 2-methoxyethylphenoxy HDAC inhibitor (IC₅₀ ~1 µM); lacks spiro system
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid C₁₄H₁₉BFNO₄ 295.1 g/mol 3-F, methyl linker Fluorine enhances electronegativity; shorter methyl linker
(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid C₁₂H₁₇BN₂O₄ 264.1 g/mol Pyridine ring Heteroaromatic ring alters electronic properties
3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid C₁₃H₁₆BBrNO₄ 356.0 g/mol 3-Br Bromine increases steric bulk; potential halogen bonding

Key Observations :

  • Linker Flexibility : The ethoxy linker in the target compound may provide greater conformational flexibility compared to methyl or sulfonyl linkers in analogs .
  • Halogen Effects : The 3-chloro substituent balances electronegativity and lipophilicity, whereas fluorine (in ) enhances polarity, and bromine () increases steric hindrance.

Physical and Chemical Properties

Property Target Compound [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid
Solubility Likely in DMSO, ethanol* Not reported Soluble in ethanol, DMSO (inferred from analogs)
Storage Conditions Room temperature (inferred) Not reported Room temperature
Stability Moderate (spiro system) High (simple structure) May degrade under prolonged light exposure

*Inferred from structural analogs.

Preparation Methods

Etherification to Form the Ethoxy Linker

The linkage of the spirocyclic amine to the chlorophenyl ring via an ethoxy bridge is typically achieved through nucleophilic substitution or Williamson ether synthesis:

  • The phenolic hydroxyl group on the chlorophenyl ring (or a suitable precursor) is reacted with a 2-haloethyl derivative of the spirocyclic amine.
  • Reaction conditions involve a base (e.g., potassium carbonate) in polar aprotic solvents (e.g., DMF) under controlled temperatures.
  • Purification is carried out by chromatography to isolate the ether-linked intermediate.

This method ensures the selective formation of the 2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy substituent on the aromatic ring.

Introduction of the Boronic Acid Group

The boronic acid functionality at the 4-position of the phenyl ring is introduced via:

  • Lithiation or metal-halogen exchange of a corresponding aryl halide, followed by quenching with trimethyl borate and acidic workup to yield the boronic acid.
  • Alternatively, palladium-catalyzed borylation (e.g., Miyaura borylation) of an aryl halide precursor using bis(pinacolato)diboron under mild conditions.

This step is critical and must be optimized to avoid degradation of the sensitive spirocyclic and ether linkages.

Representative Preparation Data Table

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 Amino alcohol + dihaloalkane Cyclization, base, solvent 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl fragment 70-85 Formation of spirocyclic amine
2 3-chlorophenol + 2-haloethyl-spiro amine K2CO3, DMF, 60-80°C, 12 h Ether-linked intermediate 65-80 Williamson ether synthesis
3 Ether-linked aryl halide Pd catalyst, bis(pinacolato)diboron, base, solvent, 80-100°C Target boronic acid compound 60-75 Miyaura borylation

Note: The yields are indicative based on analogous reported procedures for similar compounds.

Research Findings and Optimization Notes

  • Solubility and Stability: The compound exhibits moderate solubility in polar solvents and requires careful handling to prevent moisture-induced degradation of the boronic acid group.
  • Stock Solution Preparation: For research use, stock solutions are prepared by dissolving the compound in DMSO or other suitable solvents, sometimes aided by heating and ultrasonication to enhance solubility.
  • Storage Conditions: To maintain compound integrity, storage at -20°C to -80°C is recommended, with avoidance of repeated freeze-thaw cycles.
  • Purification: Chromatographic techniques such as silica gel column chromatography or preparative HPLC are employed to achieve high purity, critical for biological evaluation.

Q & A

Basic: What are the established synthetic routes for(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-chlorophenyl)boronic acid**, and how do reaction conditions influence yield?**

Methodological Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Preparation of the spirocyclic amine (1,4-dioxa-8-azaspiro[4.5]decane) via cyclization of diols and amines under acidic conditions, as seen in analogous spirocyclic systems .
  • Step 2: Ethoxylation of the spirocyclic amine using ethylene oxide or 2-chloroethanol, followed by coupling to a chlorophenylboronic acid precursor via nucleophilic substitution.
  • Step 3: Boronic acid introduction via Suzuki-Miyaura coupling or direct borylation of the aryl chloride using palladium catalysts (e.g., PdCl₂(dppf)) in anhydrous solvents like THF or DMF .

Key Variables:

  • Catalyst Loading: Pd catalysts at 1–5 mol% optimize cross-coupling efficiency while minimizing side reactions.
  • Temperature: Reactions are often conducted under reflux (100–120°C) to accelerate aryl-boron bond formation .
  • Purification: Silica gel chromatography is avoided due to boronic acid’s affinity for silica; instead, recrystallization or HPLC is recommended .

Basic: How is this compound characterized structurally, and what analytical techniques resolve ambiguities in its configuration?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR identifies the spirocyclic amine (δ ~3.5–4.0 ppm for dioxane protons) and aryl-boronic acid signals (δ ~7.5–8.5 ppm for aromatic protons) .
    • ¹¹B NMR confirms boronic acid presence (δ ~28–32 ppm) .
  • X-ray Crystallography: Resolves spirocyclic conformation and boronic acid geometry, critical for verifying stereochemical integrity .
  • Mass Spectrometry (HRMS): Validates molecular weight (C₁₆H₂₁BClNO₅⁺, exact mass calculated: 377.12 g/mol) and detects boroxine byproducts .

Advanced: What strategies mitigate purification challenges specific to this boronic acid derivative?

Methodological Answer:
Boronic acids often form boroxines (trimers) upon dehydration or bind irreversibly to silica gel. Mitigation strategies include:

  • Inert Atmosphere Handling: Use anhydrous solvents and gloveboxes to prevent moisture-induced trimerization .
  • Alternative Purification:
    • HPLC with C18 Columns: Separates boronic acid monomers from boroxines using acetonitrile/water gradients .
    • Ion-Exchange Resins: Capture boronic acids via pH-dependent interactions (e.g., basic resins at pH 9–10) .
  • Lyophilization: Freeze-drying aqueous solutions preserves monomeric forms .

Advanced: How can reaction efficiency in Suzuki-Miyaura couplings involving this compound be optimized?

Methodological Answer:
Optimization requires balancing steric hindrance from the spirocyclic group and boronic acid reactivity:

  • Catalyst Screening: Pd(OAc)₂ with SPhos ligands enhances coupling with electron-deficient aryl chlorides .
  • Solvent Effects: Dioxane/water mixtures (4:1) improve solubility and reduce side reactions .
  • Base Selection: K₂CO₃ or Cs₂CO₃ (2–3 equiv) maintains pH >10, critical for boronate ester formation .
  • Kinetic Monitoring: Use in-situ FTIR or LC-MS to track reaction progress and adjust conditions dynamically .

Data Contradiction: How should researchers address discrepancies in reported bioactivity or reactivity data for this compound?

Methodological Answer:
Contradictions often arise from:

  • Purity Variability: Validate compound purity via HPLC (>95%) and quantify boroxine content .
  • Assay Conditions: Standardize bioactivity tests (e.g., pH 7.4 buffers for physiological relevance) and control for boronic acid hydrolysis .
  • Replicate Studies: Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm binding affinity .
  • Meta-Analysis: Compare datasets across peer-reviewed studies, excluding non-validated sources (e.g., commercial catalogs) .

Advanced: What role does the spirocyclic amine moiety play in modulating this compound’s physicochemical properties?

Methodological Answer:
The 1,4-dioxa-8-azaspiro[4.5]decane group:

  • Enhances Solubility: Oxygen-rich dioxane rings improve aqueous solubility compared to non-spiro amines .
  • Steric Effects: The spiro structure restricts rotational freedom, stabilizing conformations favorable for target binding .
  • pH Sensitivity: The tertiary amine (pKa ~8.5) acts as a proton shuttle, enhancing membrane permeability in physiological environments .

Advanced: How can researchers evaluate this compound’s stability and reactivity in aqueous vs. anhydrous environments?

Methodological Answer:

  • Stability Studies:
    • Hydrolysis Kinetics: Monitor boronic acid → boroxine conversion via ¹H NMR in D₂O at 25–37°C .
    • Oxidative Stability: Use cyclic voltammetry to assess susceptibility to oxidation (Epa ~1.2 V vs. Ag/AgCl) .
  • Reactivity Profiling:
    • Competitive Binding Assays: Test affinity for diols (e.g., fructose) to gauge saccharide receptor potential .
    • Cross-Coupling Efficiency: Compare yields in Suzuki reactions under anhydrous (THF) vs. aqueous (dioxane/H₂O) conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-chlorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-chlorophenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.